1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
Cyclopropanecarboxylic acid derivatives, including those similar to 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid, have shown potential in biological activities. Specifically, certain compounds have exhibited excellent herbicidal and fungicidal activities.Molecular Structure Analysis
The molecular weight of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is 242.07 g/mol . The InChI code is1S/C9H8BrNO2/c10-6-1-2-7 (11-5-6)9 (3-4-9)8 (12)13/h1-2,5H,3-4H2, (H,12,13)
. Chemical Reactions Analysis
Compounds containing 5-bromopyrimidine-2-carboxylic acid have been used in the construction of bimetallic complexes demonstrating efficient energy transfer and sensitized near-infrared emission. This has implications in the field of photophysics and materials science.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Bioactivity of Derivatives
- Cyclopropanecarboxylic acid derivatives, including those similar to 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid, have shown potential in biological activities. Specifically, certain compounds have exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Structural and Conformational Studies
- Detailed structural and conformational analysis of cyclopropanecarboxylic acid derivatives has been conducted. These studies are crucial for understanding the pharmacophoric distances and ligand-receptor interactions, which are important in drug design and development (Meneghetti & Artali, 2008).
Sensitized Near-Infrared Emission
- Compounds containing 5-bromopyrimidine-2-carboxylic acid have been used in the construction of bimetallic complexes demonstrating efficient energy transfer and sensitized near-infrared emission. This has implications in the field of photophysics and materials science (Chen et al., 2014).
Synthesis of Inhibitors
- Cyclopropanecarboxylic acid derivatives have been explored for the synthesis of inhibitors of ethylene biosynthesis. This area of research has potential applications in agricultural sciences (Wick, Tamm, & Boller, 1995).
Spectroscopic Characterization and Crystal Structure
- Detailed spectroscopic characterization and crystal structure analysis of derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been performed, contributing to the understanding of molecular interactions and crystal engineering (Anuradha et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJIMCHASPXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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